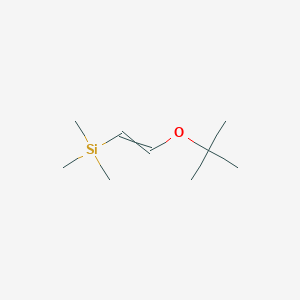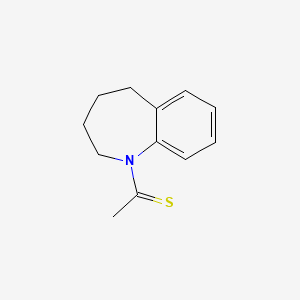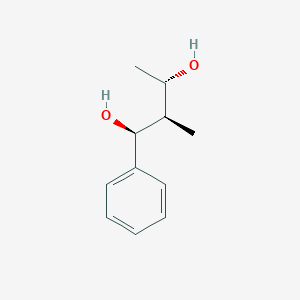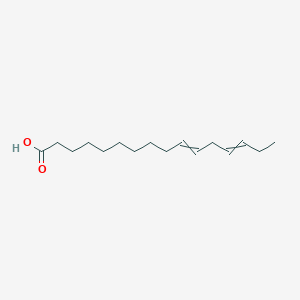![molecular formula C15H12N4S2 B12570813 (E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene CAS No. 606930-23-8](/img/structure/B12570813.png)
(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene is an organic compound that features a complex structure with both phenylhydrazinylidene and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene typically involves the condensation of 2-phenylhydrazine with a thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of (E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.
Properties
CAS No. |
606930-23-8 |
|---|---|
Molecular Formula |
C15H12N4S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N'-anilino-N-thiophen-2-yliminothiophene-3-carboximidamide |
InChI |
InChI=1S/C15H12N4S2/c1-2-5-13(6-3-1)16-18-15(12-8-10-20-11-12)19-17-14-7-4-9-21-14/h1-11,16H |
InChI Key |
RDTZEGMVLOBCPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CSC=C2)N=NC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)

![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)

![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)
![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)


![3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine](/img/structure/B12570828.png)
![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)
